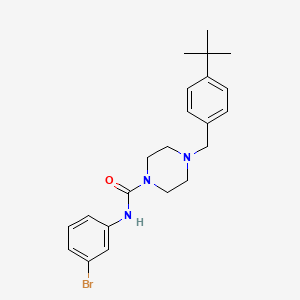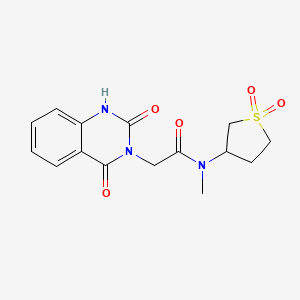![molecular formula C22H26N2O3 B4719990 4-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4719990.png)
4-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
Vue d'ensemble
Description
4-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, also known as BMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMB is a small molecule inhibitor that targets a specific protein, and its synthesis method has been studied and optimized for laboratory use. In
Mécanisme D'action
4-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide targets a specific protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of other proteins. By inhibiting HSP90, 4-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide disrupts the stability of various oncogenic proteins, leading to their degradation and ultimately inhibiting the growth of cancer cells. In the case of Alzheimer's disease, 4-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide inhibits the aggregation of amyloid-beta peptides by binding to HSP90 and preventing its interaction with amyloid-beta.
Biochemical and Physiological Effects:
4-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In Alzheimer's disease, 4-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide inhibits the aggregation of amyloid-beta peptides, which are known to form toxic plaques in the brain. 4-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is its specificity for HSP90, which makes it a promising candidate for cancer treatment. 4-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to have low toxicity, making it a safe option for laboratory experiments. However, one limitation of 4-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, 4-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide's mechanism of action may be affected by the presence of other proteins, which can limit its effectiveness in certain contexts.
Orientations Futures
There are several future directions for research on 4-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide. One area of interest is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the investigation of 4-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide's potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to better understand the mechanism of action of 4-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide and its potential use in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 4-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method has been studied and optimized for laboratory use, and its mechanism of action has been shown to target a specific protein involved in the growth of cancer cells and the aggregation of amyloid-beta peptides. While 4-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has several advantages for laboratory experiments, there are also limitations that need to be addressed. Future research directions include the optimization of the synthesis method, investigation of 4-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide's potential use in combination with other cancer treatments, and exploration of its potential use in the treatment of other diseases.
Applications De Recherche Scientifique
4-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. 4-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Propriétés
IUPAC Name |
4-butyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-2-3-4-17-5-7-18(8-6-17)21(25)23-20-11-9-19(10-12-20)22(26)24-13-15-27-16-14-24/h5-12H,2-4,13-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDANFHQTIPOAJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-methoxybenzoyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4719908.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)-2-phenylacetamide](/img/structure/B4719910.png)
![N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide](/img/structure/B4719917.png)
![N-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4719924.png)
![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4719932.png)

![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4719957.png)


![ethyl 4-[({[3-(diethylamino)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4719976.png)
![3-{5-[2-(allyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4719981.png)

![N-[4-(1-hydroxyethyl)phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4719992.png)
![N-cyclohexyl-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B4719997.png)